

Structure-Activity Relationship of Aurachin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aurachin SS

Cat. No.: B12388052

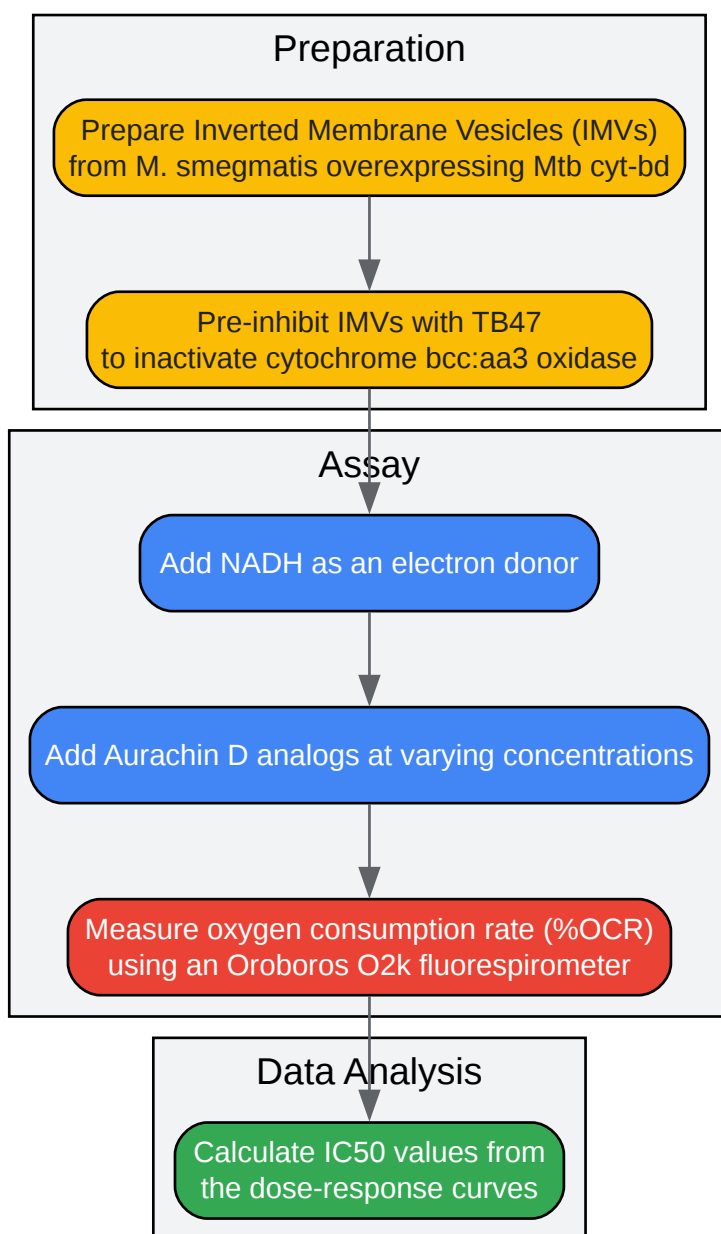
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A comprehensive analysis of the structure-activity relationship (SAR) for Aurachin analogs is detailed below. It is important to note that while the query specified **Aurachin SS**, dedicated SAR studies for its analogs are not readily available in published literature. Therefore, this guide focuses on the closely related and well-studied Aurachin D analogs. The structural similarity between Aurachin D and **Aurachin SS**—both featuring a quinolone core and a farnesyl tail—makes the SAR of Aurachin D a valuable reference for understanding the broader class of Aurachin antibiotics.

Aurachins are a class of quinolone alkaloids known for their potent antibiotic properties, primarily through the inhibition of bacterial respiratory chain enzymes.[1][2] Aurachin D, in particular, has been a focal point of SAR studies due to its activity against *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis.[3][4][5] These studies systematically explore how modifications to the Aurachin D scaffold affect its biological activity, providing a roadmap for the design of more potent and selective antibacterial agents.

Core Scaffold and Modification Sites of Aurachin D

The foundational structure of Aurachin D consists of a 2-methyl-4-hydroxyquinoline core substituted with a farnesyl isoprenoid chain at the C3 position. SAR studies have primarily investigated modifications at two key regions: the aromatic quinolone ring and the isoprenoid side chain.



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- To cite this document: BenchChem. [Structure-Activity Relationship of Aurachin Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388052#structure-activity-relationship-sar-studies-of-aurachin-ss-analogs]

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